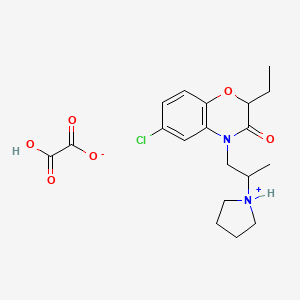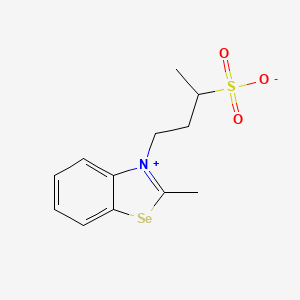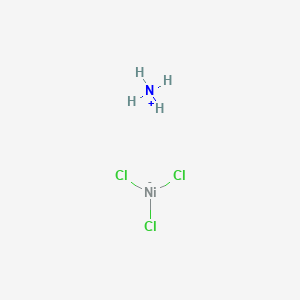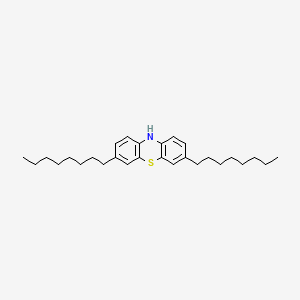
2-Furamide, N-(2-(4-hydroxy-4-phenylpiperidino)-1-methyl)ethyl-N-phenyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Furamide, N-(2-(4-hydroxy-4-phenylpiperidino)-1-methyl)ethyl-N-phenyl-, hydrochloride is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furamide, N-(2-(4-hydroxy-4-phenylpiperidino)-1-methyl)ethyl-N-phenyl-, hydrochloride typically involves multiple steps, including the formation of the piperidine ring, introduction of the hydroxy and phenyl groups, and subsequent formation of the furamide moiety. Common reagents used in these reactions include phenylmagnesium bromide, methyl iodide, and furamide derivatives. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the piperidine ring or the furamide moiety, resulting in the formation of amines or alcohols.
Substitution: Substitution reactions can occur at various positions on the piperidine ring or the phenyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and phenyl group play crucial roles in binding to these targets, modulating their activity and leading to the observed pharmacological effects. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Furamide, N-(2-(4-hydroxy-4-phenylpiperidino)-1-methyl)ethyl-N-methyl-, hydrochloride
- 2-Furamide, N-(2-(4-hydroxy-4-phenylpiperidino)-1-methyl)ethyl-N-ethyl-, hydrochloride
Uniqueness
The unique structural features of 2-Furamide, N-(2-(4-hydroxy-4-phenylpiperidino)-1-methyl)ethyl-N-phenyl-, hydrochloride, such as the specific arrangement of the hydroxy and phenyl groups, contribute to its distinct pharmacological profile. This uniqueness can result in different binding affinities and activities compared to similar compounds.
Eigenschaften
CAS-Nummer |
53-27-0 |
|---|---|
Molekularformel |
C25H29ClN2O3 |
Molekulargewicht |
441.0 g/mol |
IUPAC-Name |
N-[1-(4-hydroxy-4-phenylpiperidin-1-yl)propan-2-yl]-N-phenylfuran-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C25H28N2O3.ClH/c1-20(19-26-16-14-25(29,15-17-26)21-9-4-2-5-10-21)27(22-11-6-3-7-12-22)24(28)23-13-8-18-30-23;/h2-13,18,20,29H,14-17,19H2,1H3;1H |
InChI-Schlüssel |
IEPPCSKVUNZEMU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1CCC(CC1)(C2=CC=CC=C2)O)N(C3=CC=CC=C3)C(=O)C4=CC=CO4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


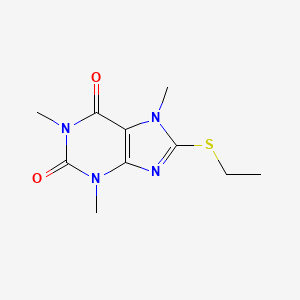
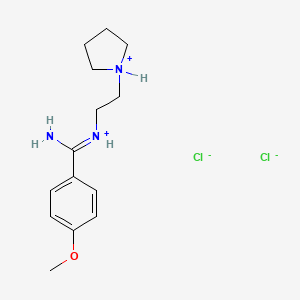


![1-(3-Fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B13760569.png)
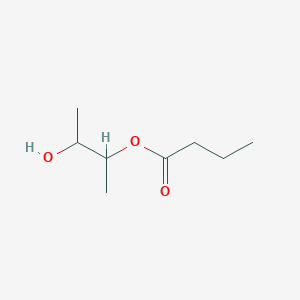
![1-Phenyl-2-[(2-phenylimidazo[1,2-c]pyrimidin-5-yl)oxy]ethan-1-one](/img/structure/B13760592.png)
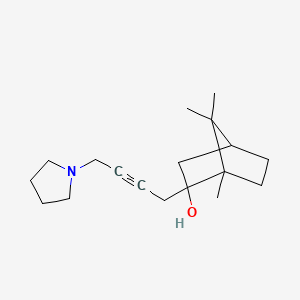
![[6-[[3-Chloro-4-(methylamino)phenyl]imino]-4-methyl-3-oxocyclohexa-1,4-dien-1-yl]urea](/img/structure/B13760594.png)
